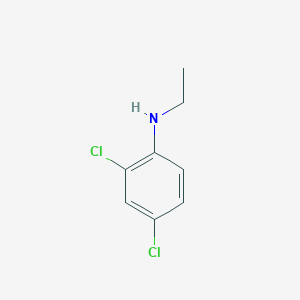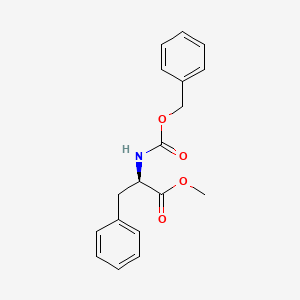![molecular formula C6H10N2O2 B1610527 [1,4]Diazocane-5,8-dione CAS No. 57531-01-8](/img/structure/B1610527.png)
[1,4]Diazocane-5,8-dione
Overview
Description
[1,4]Diazocane-5,8-dione is a cyclic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its unique structure, which includes two nitrogen atoms and two ketone groups within an eight-membered ring.
Mechanism of Action
Target of Action
The primary target of 1,4-Diazocane-5,8-dione is transition metal ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transfer, and oxygen transport .
Mode of Action
1,4-Diazocane-5,8-dione interacts with its targets through a process known as host-guest chelation . This involves the formation of a complex between the 1,4-Diazocane-5,8-dione (the host) and the transition metal ions (the guest). The complex is stabilized by the formation of coordinate covalent bonds .
Pharmacokinetics
Its ability to form stable complexes with transition metal ions suggests that it may have good bioavailability .
Result of Action
The formation of the host-guest complex between 1,4-Diazocane-5,8-dione and transition metal ions results in the selective adsorption of these ions . This can have various molecular and cellular effects, depending on the specific transition metal ion involved .
Action Environment
The action, efficacy, and stability of 1,4-Diazocane-5,8-dione can be influenced by various environmental factors. For example, the presence of other metal ions can affect the selectivity of 1,4-Diazocane-5,8-dione for its target transition metal ions . Furthermore, the pH and temperature of the environment can also affect the stability of the host-guest complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Diazocane-5,8-dione typically involves the high-dilution coupling of bi-functional monomers. One common method includes the reaction of maleic acid with bis(chloroethyl)ether in a sol-gel chemistry synthesis . This process creates 11-membered chelate rings infused with three oxygen donor atoms, which are then characterized using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic analyses .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[1,4]Diazocane-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
[1,4]Diazocane-5,8-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trioxacycloundecane-8,11-dione: Another macrocyclic compound used for selective metal ion adsorption.
6-Hydroxy-1,3-dimethyl-8-nonadecyl-[1,4]-diazocane-2,5-dione: Known for its allelopathic properties and role in autoinhibition in plant systems.
Uniqueness
[1,4]Diazocane-5,8-dione is unique due to its specific ring structure and the presence of both nitrogen and ketone groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in specialized research applications and industrial processes .
Properties
IUPAC Name |
1,4-diazocane-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-2-6(10)8-4-3-7-5/h1-4H2,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGMXFZUNMYIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481709 | |
| Record name | 1,4-Diazocane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-01-8 | |
| Record name | 1,4-Diazocane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)
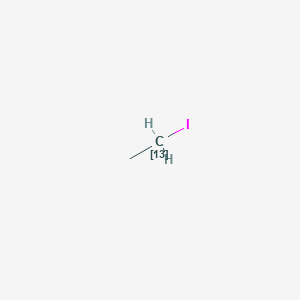
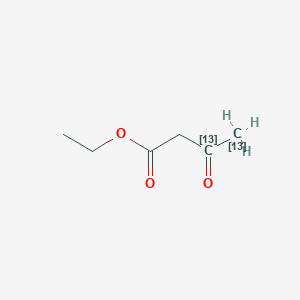

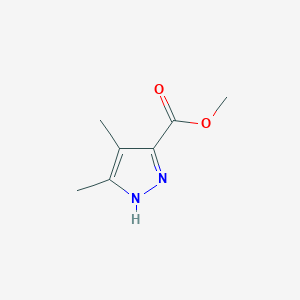
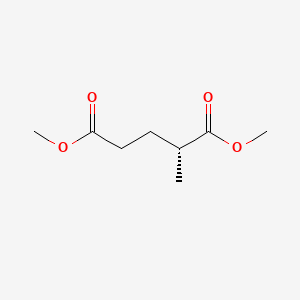
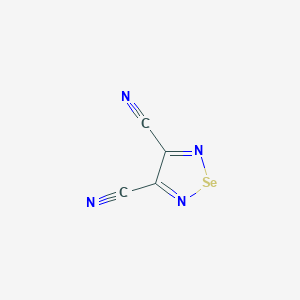

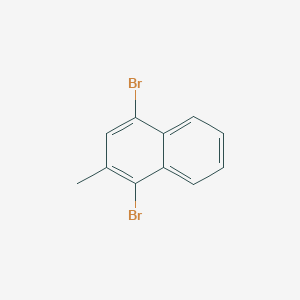
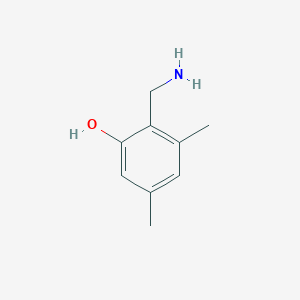
![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)

